molecular formula C26H30O14 B591388 Mulberroside F CAS No. 193483-95-3

Mulberroside F

Cat. No.: B591388
CAS No.: 193483-95-3
M. Wt: 566.5 g/mol
InChI Key: YPMOTUXWPXDQDJ-PCIRLDFKSA-N
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Mechanism of Action

Target of Action

Mulberroside F, a bioactive constituent isolated from the leaves and roots of Morus alba L , primarily targets tyrosinase , an enzyme involved in melanin formation . It also interacts with tumor necrosis factor (TNF)-α-stimulated BEAS-2B cells , which are human tracheal epithelial cells .

Mode of Action

This compound exhibits inhibitory effects on tyrosinase activity, thereby reducing melanin formation . In the context of inflammation, this compound mitigates the levels of proinflammatory cytokines and chemokines, and CCL11, in inflammatory BEAS-2B cells . It also suppresses reactive oxygen species (ROS) production and ICAM-1 expression in TNF-α-stimulated BEAS-2B cells, effectively suppressing monocyte cell adherence .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the melanin synthesis pathway . By inhibiting tyrosinase, this compound reduces melanin formation . In the context of inflammation, it influences the inflammatory response pathway by reducing the levels of proinflammatory cytokines and chemokines, and CCL11 .

Pharmacokinetics

It is known that this compound can be administered via intraperitoneal injection . More research is needed to fully understand the ADME properties of this compound and their impact on its bioavailability.

Result of Action

The primary result of this compound’s action is the reduction of melanin formation due to its inhibitory effects on tyrosinase . In the context of inflammation, this compound can alleviate airway inflammation and eosinophil infiltration in the lungs of asthmatic mice . It also attenuates inflammatory responses in human tracheal epithelial BEAS-2B cells .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the efficacy of this compound in reducing inflammation may vary depending on the severity of the inflammation and the specific characteristics of the inflammatory environment

Preparation Methods

Synthetic Routes and Reaction Conditions

Mulberroside F can be synthesized through in vitro culture of mulberry plants. This method involves cultivating mulberry tissue under controlled conditions to produce the compound continuously. The process includes the use of root and callus cultures, which have been found to be potential sources of this compound .

Industrial Production Methods

Industrial production of this compound involves the extraction of the compound from mulberry roots and leaves. The extraction process typically includes solvent extraction, followed by purification steps to isolate the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Mulberroside F undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcomes.

Major Products Formed

The major products formed from the reactions of this compound include various derivatives that retain the core structure of the compound but exhibit different biological activities.

Comparison with Similar Compounds

Mulberroside F can be compared with other similar compounds found in mulberry plants, such as:

This compound stands out due to its unique combination of whitening, antioxidant, and anti-inflammatory properties, making it a versatile compound with various applications in different fields.

Properties

IUPAC Name

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[[2-[3-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-1-benzofuran-6-yl]oxy]oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30O14/c27-8-17-19(30)21(32)23(34)25(39-17)36-13-2-1-10-5-15(38-16(10)7-13)11-3-12(29)6-14(4-11)37-26-24(35)22(33)20(31)18(9-28)40-26/h1-7,17-35H,8-9H2/t17-,18-,19-,20-,21+,22+,23-,24-,25-,26-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPMOTUXWPXDQDJ-PCIRLDFKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1OC3C(C(C(C(O3)CO)O)O)O)OC(=C2)C4=CC(=CC(=C4)OC5C(C(C(C(O5)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C=C1O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)OC(=C2)C4=CC(=CC(=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

566.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

193483-95-3
Record name 3-[6-(beta-D-Glucopyranosyloxy)-2-benzofuranyl]-5-hydroxyphenyl beta-D-glucopyranoside
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Mulberroside F
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Mulberroside F
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Mulberroside F
Reactant of Route 4
Mulberroside F
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Mulberroside F
Reactant of Route 6
Mulberroside F
Customer
Q & A

Q1: What is the mechanism of action for Mulberroside F's anti-inflammatory effects in asthma?

A1: this compound has been shown to alleviate airway inflammation in a mouse model of asthma by inhibiting the activation of Th2 cells []. This leads to a reduction in the production of Th2-associated cytokines such as interleukin (IL)-4, IL-5, and IL-13 in the bronchoalveolar lavage fluid []. Additionally, it mitigates the levels of pro-inflammatory cytokines and chemokines, including CCL11, in inflammatory human tracheal epithelial BEAS-2B cells [].

Q2: How does this compound impact melanin production?

A2: this compound exhibits skin-whitening properties by inhibiting tyrosinase, a key enzyme involved in melanin biosynthesis []. This inhibitory effect on tyrosinase activity was observed both in in vitro assays and in melan-a cells [].

Q3: What is the potential of this compound in cosmeceutical applications?

A3: this compound demonstrates potential as a cosmeceutical ingredient due to its tyrosinase inhibitory and antioxidant properties [, ]. Notably, in vitro cultures of mulberry, particularly the roots, have been identified as a potential source for sustainable production of this compound [].

Q4: Beyond its anti-inflammatory and skin-whitening effects, what other potential therapeutic benefits might this compound offer?

A4: While current research primarily focuses on its anti-inflammatory and skin-whitening properties, this compound's presence in Morus indica (Shahtoot), a plant with a long history of traditional medicinal uses, suggests it may possess a broader range of therapeutic benefits []. Further investigations are necessary to explore these possibilities.

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